

# Preclinical Application Notes: Olverembatinib in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes detail the preclinical evidence supporting the synergistic use of **Olverembatinib**, a multi-kinase inhibitor, in combination with other therapeutic agents, particularly BCL-2 inhibitors, for the treatment of acute myeloid leukemia (AML). The data presented herein demonstrates enhanced anti-leukemic activity and the potential to overcome resistance to existing therapies.

## Introduction

**Olverembatinib** (HQP1351) is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets a range of kinases associated with leukemogenesis, including FMS-like tyrosine kinase 3 (FLT3), KIT, and PDGFR, in addition to its primary target, BCR-ABL1.[1][2] Preclinical studies have explored its efficacy in combination with other targeted agents, such as the BCL-2 inhibitor lisaftoclax (APG-2575), revealing a strong synergistic effect in AML models, including those resistant to venetoclax.[1][2] This synergy is attributed to the dual targeting of key survival and proliferation pathways.[1]

# **Key Findings from Preclinical Studies**

The combination of **Olverembatinib** with the BCL-2 inhibitor lisaftoclax has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects in preclinical AML models. This combination has shown efficacy in overcoming resistance to venetoclax, a standard-of-care BCL-2 inhibitor.[2]



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro studies on venetoclax-resistant (VEN-RES) AML cell lines.

Table 1: Synergistic Induction of Apoptosis in VEN-RES AML Cell Lines (24-hour treatment)[2]

| Cell Line                      | Treatment Group | Concentration | % Apoptotic Cells |
|--------------------------------|-----------------|---------------|-------------------|
| MOLM-13-VEN-RES                | DMSO (Vehicle)  | -             | 5.16%             |
| Olverembatinib                 | 10 nM           | 34.04%        |                   |
| Lisaftoclax                    | 3 μΜ            | 5.99%         | _                 |
| Combination                    | 10 nM + 3 μM    | 58.40%        | _                 |
| MV-4-11-VEN-RES                | DMSO (Vehicle)  | -             | 7.79%             |
| Olverembatinib                 | 10 nM           | 18.36%        | _                 |
| Lisaftoclax                    | 3 μΜ            | 9.04%         | _                 |
| Combination                    | 10 nM + 3 μM    | 68.73%        |                   |
| OCI-AML-3 (Primary<br>VEN-RES) | DMSO (Vehicle)  | -             | 3.82%             |
| Olverembatinib                 | 0.5 μΜ          | 8.50%         |                   |
| Lisaftoclax                    | 0.5 μΜ          | 8.82%         | _                 |
| Combination                    | 0.5 μM + 0.5 μM | 75.13%        |                   |

Table 2: In Vivo Antitumor Activity in a Subcutaneous MOLM-13-VEN-RES Xenograft Model (14-day treatment)[3]



| Treatment Group | Dosage               | Treatment-to-Control (T/C) Value (%) |
|-----------------|----------------------|--------------------------------------|
| Lisaftoclax     | 100 mg/kg (daily)    | 96.54%                               |
| Olverembatinib  | 10 mg/kg (daily)     | 12.31%                               |
| Combination     | 100 mg/kg + 10 mg/kg | 5.05%                                |

# **Signaling Pathway Analysis**

The synergistic effect of **Olverembatinib** and a BCL-2 inhibitor is mediated through the dual inhibition of critical cell survival pathways. **Olverembatinib** inhibits the FLT3 signaling cascade, leading to the downregulation of the anti-apoptotic protein MCL-1. This sensitizes the cancer cells to the effects of BCL-2 inhibition by lisaftoclax, resulting in a potent pro-apoptotic response.





Click to download full resolution via product page

Caption: Olverembatinib and Lisaftoclax synergistic pathway.

# **Experimental Protocols**



Detailed methodologies for the key experiments that form the basis of these application notes are provided below.

## **Protocol 1: In Vitro Cell Viability Assay**

This protocol is for assessing the anti-proliferative effects of **Olverembatinib** alone and in combination with other agents on AML cell lines.

#### Workflow:



Click to download full resolution via product page

Caption: In vitro cell viability experimental workflow.

#### Materials:

- Venetoclax-resistant AML cell lines (e.g., MOLM-13-VEN-RES, MV-4-11-VEN-RES, OCI-AML-3)
- RPMI-1640 medium with 10% FBS
- Olverembatinib (HQP1351)
- Lisaftoclax (APG-2575)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:



- Culture AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Seed cells into 96-well opaque-walled plates at an appropriate density.
- Prepare serial dilutions of Olverembatinib, Lisaftoclax, and the combination in culture medium.
- Add the drug solutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).

## **Protocol 2: Apoptosis Assay by Flow Cytometry**

This protocol details the measurement of drug-induced apoptosis.

Workflow:



Click to download full resolution via product page

Caption: Flow cytometry apoptosis assay workflow.



#### Materials:

- Treated AML cells
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit
- · Flow cytometer

#### Procedure:

- Treat AML cells with the specified concentrations of Olverembatinib, Lisaftoclax, the combination, or vehicle control for 24 hours.
- · Harvest the cells by centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## **Protocol 3: Western Blot Analysis**

This protocol is for elucidating the mechanism of action by analyzing protein expression and phosphorylation.



#### Materials:

- Treated AML cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against FLT3, p-FLT3, STAT, p-STAT, AKT, p-AKT, ERK, p-ERK, MCL-1, BCL-2, BCL-xL, and a loading control (e.g., GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Lyse the treated cells with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.



## Conclusion

The preclinical data strongly support the investigation of **Olverembatinib** in combination with BCL-2 inhibitors as a novel therapeutic strategy for AML, particularly in patient populations with resistance to current therapies. The synergistic mechanism, involving the dual targeting of FLT3 and BCL-2 pathways, provides a solid rationale for the clinical development of this combination therapy. The protocols outlined here provide a framework for further preclinical evaluation of **Olverembatinib** in various combination regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FLT3 inhibition by olverembatinib (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor lisaftoclax (APG-2575) in preclinical models of FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Application Notes: Olverembatinib in Combination Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192932#olverembatinib-in-combination-with-chemotherapy-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com